3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol
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Overview
Description
3-(3-azabicyclo[310]hexan-3-yl)propan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclopropanation of alkenes with nitrogen-containing reagents. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can be employed to yield 3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets. For instance, derivatives of this compound have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in neurotransmission . This inhibition can affect the levels of glycine in the synaptic cleft, thereby modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones: These compounds share a similar bicyclic core but differ in their functional groups.
3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: These compounds have a similar bicyclic structure but include imidazole rings.
Uniqueness
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is unique due to its specific functional groups and the presence of a hydroxyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-3-1-2-9-5-7-4-8(7)6-9/h7-8,10H,1-6H2 |
InChI Key |
MJPOYKYQLQCGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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